molecular formula C21H30ClNO2 B13780258 alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride CAS No. 6683-14-3

alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride

Cat. No.: B13780258
CAS No.: 6683-14-3
M. Wt: 363.9 g/mol
InChI Key: QCCNMOSNNRDEKG-UHFFFAOYSA-N
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Description

Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a naphthalene ring, an isopropyl group, and a dimethylaminobutyl chain. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 1-naphthylacetonitrile with isopropyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-dimethylaminobutyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is employed in the study of cellular processes and as a tool for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications and is used in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthaleneacetonitrile
  • Alpha-(4-dimethylaminobutyl)-1-naphthylacetonitrile
  • 6-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylhexanamide

Uniqueness

Alpha-Isopropyl-alpha-(4-dimethylaminobutyl)-1-naphthylacetic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research.

Properties

6683-14-3

Molecular Formula

C21H30ClNO2

Molecular Weight

363.9 g/mol

IUPAC Name

(5-carboxy-6-methyl-5-naphthalen-1-ylheptyl)-dimethylazanium;chloride

InChI

InChI=1S/C21H29NO2.ClH/c1-16(2)21(20(23)24,14-7-8-15-22(3)4)19-13-9-11-17-10-5-6-12-18(17)19;/h5-6,9-13,16H,7-8,14-15H2,1-4H3,(H,23,24);1H

InChI Key

QCCNMOSNNRDEKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-]

Origin of Product

United States

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